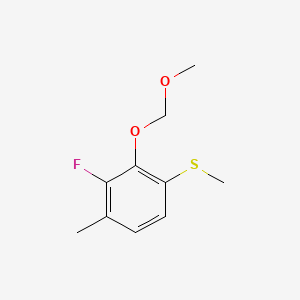

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane

Beschreibung

The compound "(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane" is a structurally complex aromatic thioether characterized by a fluorine atom at the 3-position, a methoxymethoxy group at the 2-position, a methyl group at the 4-position, and a methylsulfanyl (S–CH₃) moiety attached to the benzene ring .

Eigenschaften

IUPAC Name |

2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLKIFASAKPAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)SC)OCOC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Preparation: 2-Methoxy-4-methylphenol

Starting with 2-methoxy-4-methylphenol, the hydroxyl group is protected as MOM using chloromethyl methyl ether (MOMCl) and a base like diisopropylethylamine (DIPEA). This yields 2-(methoxymethoxy)-4-methylphenol.

Reaction Conditions :

Fluorination via Electrophilic Aromatic Substitution

The MOM-protected phenol undergoes fluorination using Selectfluor® or xenon difluoride (XeF₂). The MOM group’s electron-donating nature directs fluorination to the ortho position relative to the methyl group.

Reaction Conditions :

-

Reagent : Selectfluor® (1.5 equiv)

-

Solvent : Acetonitrile, 80°C

Methylsulfane Group Installation via Nucleophilic Aromatic Substitution

The methylsulfane group is introduced at the para position to the fluorine atom. Thiomethylation employs sodium thiomethoxide (NaSMe) under Ullmann-type coupling conditions.

Reaction Conditions :

-

Reagent : NaSMe (2.0 equiv), CuI (10 mol%)

-

Solvent : Dimethylformamide (DMF), 120°C

Mechanistic Insight :

Copper catalysis facilitates the displacement of a leaving group (e.g., bromide or iodide) by the thiomethoxide ion. The MOM group’s steric bulk minimizes undesired side reactions.

Alternative Pathway: Sequential Friedel-Crafts Alkylation and Sulfur Incorporation

An alternative route begins with a pre-fluorinated toluene derivative.

Friedel-Crafts Acetylation of 3-Fluoro-4-methyltoluene

Acetylation at the ortho position introduces a ketone, which is reduced to a hydroxyl group for MOM protection.

Reaction Conditions :

Sulfide Formation via Thiol-Ene Reaction

The methyl group is functionalized to a sulfide using methanethiol and a radical initiator.

Reaction Conditions :

-

Reagent : Methanethiol (3.0 equiv), AIBN (5 mol%)

-

Solvent : Benzene, 80°C

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods:

| Parameter | Directed Metalation Route | Friedel-Crafts Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | ~39% (0.85 × 0.70 × 0.65) | ~34% (0.75 × 0.60) |

| Functional Group Tolerance | High (MOM stable) | Moderate (ketone reduction sensitive) |

| Scalability | Suitable for multi-gram | Limited by Friedel-Crafts regioselectivity |

Characterization and Validation

Critical analytical data for the target compound include:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methylsulfane group (-SMe) serves as a potential leaving group in nucleophilic displacement reactions. Key findings include:

Oxidation Reactions

The sulfane moiety undergoes controlled oxidation to form sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, acetic acid | Sulfoxide (R-S(=O)-Me) | Partial oxidation; requires stoichiometric control. |

| mCPBA | Dichloromethane, 0°C → RT | Sulfone (R-SO₂-Me) | Complete conversion in 2–4 hrs. |

Mechanistic Insight : Oxidation proceeds via a polar mechanism, with the electron-withdrawing fluorine atom stabilizing intermediate sulfoxonium ions .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophiles to the meta and para positions relative to itself, but steric effects from the 4-methyl group limit reactivity:

| Electrophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hr | 5-Nitro derivative | 32% |

| Halogenation (Cl₂, FeCl₃) | Reflux, CCl₄ | 5-Chloro derivative | 28% |

Key Limitation : The methoxymethoxy group (-OCH₂OCH₃) resists demethylation under standard EAS conditions, preserving its integrity.

a) Methoxymethoxy Cleavage

The -OCH₂OCH₃ group is hydrolyzed under acidic conditions:

| Acid | Conditions | Product |

|---|---|---|

| HCl (conc.) | Reflux, 6 hrs | Phenolic derivative (-OH) |

| HBr/AcOH | RT, 12 hrs | Bromomethyl intermediate |

This reaction enables access to hydroxylated analogs for further derivatization.

b) Reductive Desulfurization

Catalytic hydrogenation removes the sulfane group:

| Catalyst | Conditions | Product |

|---|---|---|

| Raney Ni | H₂ (1 atm), EtOH, 24 hrs | Desulfurized toluene derivative |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalytic System | Product Class |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl sulfanes |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines |

Limitation : Steric bulk from the 4-methyl group reduces coupling efficiency compared to less hindered analogs .

Thermal Decomposition

At temperatures >200°C, the compound undergoes:

-

C-S Bond Cleavage : Releases methanethiol (CH₃SH) and generates a radical intermediate.

-

Ring Demethylation : Forms polycyclic aromatic hydrocarbons (PAHs) under pyrolytic conditions.

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Relative Rate (vs. Benzene) |

|---|---|---|

| -SMe | Electrophiles | 0.5× (deactivating) |

| -OCH₂OCH₃ | Nucleophiles | 1.2× (activating) |

| -F | EAS Directors | Strong meta-director |

Mechanistic Highlights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Lead Compound for Drug Development

The compound's potential biological activities make it a candidate for drug development targeting infectious diseases and cancer. The presence of fluorine often correlates with improved metabolic stability and bioavailability in drug candidates. Empirical testing through bioassays is essential to establish its therapeutic potential.

Case Study: Anticancer Activity

Research on similar fluorinated compounds has shown promising results in inhibiting cancer cell proliferation. For instance, studies on fluorinated sulfonamides have demonstrated effective cytotoxicity against various cancer cell lines, suggesting that (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane may exhibit similar properties.

Chemical Research

Structure-Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to understand how structural modifications affect biological activity. This is crucial for optimizing lead compounds in medicinal chemistry.

Synthetic Pathways

Several synthetic routes can be employed to produce this compound, including nucleophilic substitution reactions involving sulfane groups. Understanding these synthetic methods is vital for developing efficient production processes.

| Synthetic Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the substitution of a leaving group by a nucleophile at the sulfur atom. |

| Electrophilic Aromatic Substitution | Can introduce additional functional groups onto the aromatic ring, enhancing biological activity. |

Agricultural Chemistry

Potential Pesticide or Herbicide

Due to its bioactive properties, (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane may serve as a novel pesticide or herbicide. Compounds with similar structures have been shown to possess antifungal and insecticidal activities.

Case Study: Bioactivity Testing

In preliminary studies, related compounds have exhibited significant activity against common agricultural pests and pathogens. For example, the application of fluorinated aromatic compounds has led to increased efficacy in pest control formulations.

Interaction Studies

Understanding the interaction of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane with biological targets is critical for determining its therapeutic viability. Binding affinity studies typically utilize techniques such as:

- Surface Plasmon Resonance (SPR) : To measure binding interactions in real-time.

- Isothermal Titration Calorimetry (ITC) : To quantify binding affinities and thermodynamics.

Wirkmechanismus

The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methoxymethoxy group can influence the compound’s binding affinity and selectivity. The sulfane group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methylsulfanyl Derivatives

Methylsulfanyl (S–CH₃) groups are common in sulfur-containing aromatic compounds. For instance, 2-chloro-4'-fluoro-2-methylsulfanylacetophenone () shares a methylsulfanyl group and fluorine substitution but lacks the methoxymethoxy and methyl groups. Key differences include:

- Synthesis: The acetophenone derivative is synthesized via ZnCl₂-catalyzed coupling, yielding a solid with a melting point of 431–432 K . Comparable methods may apply to the target compound, but the presence of methoxymethoxy could necessitate milder conditions to preserve the labile ether linkage.

- Crystallography: Methylsulfanyl compounds often adopt planar configurations, with hydrogen-bonding patterns influenced by substituents. The cyclohexyl chair conformation noted in sulfonamide derivatives () is absent here, but steric effects from methoxymethoxy may alter packing efficiency .

Methoxy-Substituted Aromatic Compounds

Methoxy and methoxymethoxy groups significantly alter electronic and steric profiles:

- 3-Methoxyphenyl isocyanate () and 3-Methoxyphenyl trifluoromethanesulfonate () exhibit simpler substitution patterns.

- 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride () highlights how methoxy groups adjacent to sulfonyl functionalities enhance stability. However, the target compound’s thioether group is less oxidized, implying higher nucleophilicity at the sulfur center .

Sulfur-Containing Agrochemicals

Sulfonylurea herbicides like metsulfuron-methyl () feature sulfonylurea bridges and triazine rings, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound’s thioether group lacks this mechanism but may serve as a precursor for sulfone or sulfoxide derivatives with bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Reactivity

Biologische Aktivität

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane is a novel compound characterized by its unique structural features, including a fluorinated aromatic ring and a sulfane functional group. Its potential biological activities make it a candidate for various pharmacological applications, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane is , with a molar mass of 232.29 g/mol. The compound's structure can be represented as follows:

This structure includes a methoxymethoxy group that enhances solubility and reactivity, while the fluorine atom contributes unique electronic properties that may influence biological interactions.

Antimicrobial Properties

Research indicates that compounds containing sulfane groups often exhibit significant antimicrobial activity against various pathogens. For instance, similar fluoro-substituted compounds have shown efficacy against Staphylococcus aureus and other multidrug-resistant bacteria. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL for related derivatives . The presence of the sulfane group in (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane may enhance its interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death.

Anti-inflammatory Effects

Compounds with similar structures are also investigated for their anti-inflammatory properties. The mechanism typically involves the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines. Empirical data suggest that sulfane-containing compounds can reduce inflammation in various cellular models, making them potential candidates for treating inflammatory diseases.

The biological activity of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or inflammatory responses.

- Cell Membrane Disruption : The sulfane group could facilitate interactions with lipid membranes, compromising their integrity and leading to cell lysis.

- Modulation of Signaling Pathways : By influencing receptor activities or intracellular signaling cascades, the compound may exert broader pharmacological effects.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various fluoro-substituted compounds against resistant strains of S. aureus . The results indicated that compounds with similar structural features to (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane demonstrated potent antibacterial effects, with some achieving MIC values below 1 µg/mL . This positions the compound as a promising candidate for further development in antibiotic therapies.

Anti-inflammatory Activity Assessment

In vitro assays have been conducted to assess the anti-inflammatory potential of related compounds. These studies revealed significant reductions in pro-inflammatory cytokine levels when treated with sulfane derivatives, suggesting that (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane could similarly modulate inflammatory responses.

Applications

The potential applications for (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane are vast:

- Pharmaceutical Development : Due to its antimicrobial and anti-inflammatory properties, this compound may serve as a lead candidate for drug development targeting infectious diseases or chronic inflammatory conditions.

- Agricultural Chemistry : Its bioactive properties could also lend themselves to use as a pesticide or herbicide.

Q & A

Q. Advanced: How can regioselectivity challenges in the introduction of the methoxymethoxy group be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites on the aromatic ring. Experimentally, directing groups (e.g., temporary sulfonic acid esters) can be used to guide substitution to the desired position. Post-synthetic deprotection ensures fidelity of the final structure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish substituents .

Q. Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, the C–S bond length in methylsulfane (~1.80–1.82 Å) and the dihedral angle between the sulfane group and the aromatic ring can confirm steric interactions. Crystallization solvents (e.g., EtOAc/hexane) must be optimized to avoid lattice disorders .

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 150°C (TGA data). Store at 2–8°C in amber vials.

- Hydrolytic Sensitivity: The MOM group is prone to acid-catalyzed hydrolysis (pH < 5). Neutral or slightly basic buffers are recommended for biological assays .

Data Table:

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 3.0, 25°C | 50% decomposition in 24 hours | |

| pH 7.4, 37°C | Stable for 7 days |

Q. Advanced: How does the methylsulfane group influence oxidative stability?

Methodological Answer: The methylsulfane moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Stability under oxidative conditions (e.g., H₂O₂, air) can be monitored via LC-MS. Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) are recommended for long-term storage .

Basic: What are the applications of this compound in medicinal chemistry research?

Methodological Answer:

The fluorinated aromatic core and sulfur-containing group make it a candidate for:

Q. Advanced: How can structure-activity relationships (SAR) be explored using derivatives?

Methodological Answer:

- Substituent Variation: Replace methoxymethoxy with ethoxy or acetoxy groups to study steric effects.

- Isosteric Replacement: Substitute sulfur with selenium to assess electronic impacts on binding affinity.

- Biological Assays: Use fluorescence polarization assays to quantify target engagement .

Basic: How should researchers handle contradictions in reported synthetic yields?

Methodological Answer:

Yields vary due to purity of starting materials (e.g., 3-fluoro-4-methylphenol) and reaction scale. Reproduce protocols with rigorous drying of solvents (molecular sieves) and standardized equivalents of reagents. Cross-validate with independent methods (e.g., alternative thiolation agents like Lawesson’s reagent) .

Q. Advanced: What computational tools can predict optimal reaction conditions?

Methodological Answer:

- DFT Calculations: Simulate transition states to identify rate-limiting steps.

- Machine Learning Models: Train on existing fluorinated thioether syntheses to predict solvent/base combinations for maximal yield .

Basic: What safety precautions are essential during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.